methyl 4-bromopentanoate
Description
Significance as a Versatile Functionalized Building Block in Chemical Research
Methyl 4-bromopentanoate is a bifunctional molecule, containing both a methyl ester and a secondary bromide. This unique structural arrangement makes it a highly versatile building block in organic synthesis. The presence of two distinct reactive sites allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures.
The bromine atom, located at the fourth carbon position, serves as a reactive handle for nucleophilic substitution reactions. vulcanchem.com This allows for the introduction of various functional groups, facilitating the synthesis of a diverse array of derivatives. For instance, the bromine can be displaced by nucleophiles to form new carbon-carbon, carbon-oxygen, carbon-nitrogen, and other bonds, which is a cornerstone of synthetic chemistry.
Simultaneously, the methyl ester group can undergo its own set of reactions. It can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to other esters through transesterification. This dual reactivity allows for sequential or orthogonal chemical modifications, providing chemists with a powerful tool for multistep syntheses.
The utility of this compound is evident in its application in the synthesis of various complex molecules, including heterocyclic compounds and natural product analogs. researchgate.netuni-muenchen.de For example, it has been used as a precursor in the synthesis of functionalized indoles, which are important scaffolds in medicinal chemistry. uni-muenchen.de The ability to introduce a five-carbon chain with a reactive handle at the 4-position is particularly valuable for constructing specific molecular frameworks.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C6H11BrO2 |
| Molecular Weight | 195.05 g/mol nih.gov |
| SMILES | CC(CCC(=O)OC)Br nih.gov |
| InChIKey | PUULUFJRBAIMQE-UHFFFAOYSA-N |
Contextualization within Halogenated Ester Chemistry Research
Halogenated esters, as a class of compounds, are of significant interest in organic and medicinal chemistry. sphinxsai.comjocpr.com The introduction of a halogen atom into an ester molecule can profoundly influence its chemical reactivity and biological activity. nih.gov Halogens can alter the electronic properties of the molecule, enhance its membrane permeability, and provide a site for further chemical modification. ashp.orgresearchgate.net
Within this context, this compound is a representative example of a γ-bromo ester. The position of the bromine atom is crucial to its reactivity. Unlike α-bromoesters, where the bromine is adjacent to the carbonyl group and thus activated towards nucleophilic attack, the bromine in this compound is more sterically accessible and less electronically influenced by the ester group. This distinction in reactivity allows for different synthetic strategies and applications.
Research in halogenated ester chemistry often focuses on developing new synthetic methods and exploring their applications in creating novel compounds. acs.orgrsc.org For example, one-pot procedures for the synthesis of ω-bromoesters from aromatic aldehydes and diols have been developed, highlighting the ongoing efforts to improve the efficiency and accessibility of these valuable intermediates. sphinxsai.comjocpr.com These methods often aim to be more environmentally friendly by avoiding toxic reagents like liquid bromine. sphinxsai.com
Furthermore, the study of halogenated esters contributes to a deeper understanding of reaction mechanisms, such as the competition between substitution and elimination reactions. The insights gained from studying compounds like this compound are valuable for designing and executing complex synthetic routes in various fields, including drug discovery and materials science. researchgate.netacs.orgnih.gov
Table 2: Comparison of Reactivity in Halogenated Pentanoate Isomers
| Compound | Position of Bromine | Key Reactivity Feature |
| Methyl 2-bromopentanoate | Alpha (α) | Enhanced susceptibility to nucleophilic substitution due to proximity to the electron-withdrawing ester group. |
| Methyl 3-bromopentanoate | Beta (β) | Reactivity influenced by both inductive and steric effects. |
| This compound | Gamma (γ) | Bromine is sterically accessible, favoring nucleophilic substitution. |
| Methyl 5-bromopentanoate | Delta (δ) | Reactivity is similar to a primary alkyl bromide. |
Properties
CAS No. |
75411-76-6 |
|---|---|
Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 4 Bromopentanoate and Its Analogs
Direct Esterification Routes
Direct esterification, specifically the Fischer-Speier esterification, represents a fundamental and widely used method for synthesizing methyl 4-bromopentanoate. This approach involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst.
Synthesis from 4-Bromopentanoic Acid and Methanol (B129727)
The most direct synthesis of this compound involves the reaction of 4-bromopentanoic acid with methanol. google.com This reaction is an equilibrium process where the carboxylic acid and alcohol react to form the ester and water. egyankosh.ac.in To drive the reaction toward the product side and achieve a high yield, it is common to use a large excess of methanol or to remove water as it is formed. A typical laboratory procedure involves refluxing a mixture of 4-bromopentanoic acid, an excess of methanol, and a catalytic amount of a strong acid. Following the reaction, a work-up procedure is necessary to neutralize the acid catalyst and purify the final product, which often involves neutralization with a weak base like sodium bicarbonate, extraction with an organic solvent, and drying.
Exploration of Acid Catalysis and Dehydrating Agents
The efficiency of the Fischer esterification is highly dependent on the catalyst and the removal of water.
Acid Catalysis: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly employed as catalysts. google.com For instance, a mixture of 4-bromopentanoic acid can be heated under reflux with methanol and a catalytic amount (e.g., 10–20 mol%) of sulfuric acid. Other acid catalysts, like p-toluenesulfonic acid, can also be effective. Recent advancements have explored the use of solid acid catalysts, such as sulfonic acid-functionalized silica (B1680970), which can facilitate the reaction under flow conditions, offering advantages in terms of catalyst reusability and process scalability. oup.com
Dehydrating Agents: To shift the equilibrium towards the formation of the ester, various strategies are used to remove the water produced during the reaction. Using a large excess of methanol is one common method. Alternatively, dehydrating agents can be added to the reaction mixture. In some syntheses of related bromoalkanoates, magnesium sulfate (B86663) (MgSO₄) has been used in conjunction with an acid catalyst to sequester water. nih.gov The continuous removal of water via distillation is another effective technique to drive the esterification to completion.
Functional Group Interconversions and Derivatizations
Alternative synthetic strategies for this compound involve the modification of precursor molecules that already contain the basic carbon skeleton. These methods include the bromination of unsaturated esters or the transformation of other functional groups.
Bromination of Unsaturated Carboxylic Acid Esters (e.g., from pentenoic acid)
An alternative route to this compound is through the bromination of an unsaturated precursor like methyl pent-4-enoate (B1234886). vulcanchem.com This reaction typically involves the addition of hydrogen bromide (HBr) across the double bond. According to Markovnikov's rule, the hydrogen atom adds to the carbon with more hydrogen atoms, and the bromine atom adds to the more substituted carbon. In the case of pent-4-enoic acid or its esters, this results in the formation of the desired 4-bromo product, as the reaction proceeds via a more stable secondary carbocation at the C4 position. quora.com
Another approach is the allylic bromination of unsaturated esters using reagents like N-bromosuccinimide (NBS), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV light. thieme-connect.de This method is particularly useful for creating brominated compounds at the position adjacent to a double bond.
Precursor Transformation Strategies
The synthesis can also commence from different starting materials, such as γ-valerolactone (GVL), a biomass-derived compound. rsc.orgresearchgate.net The ring-opening of γ-valerolactone can be achieved using hydrobromic acid (HBr) to yield 4-bromopentanoic acid. google.com This intermediate can then be esterified with methanol as described in section 2.1.1 to produce this compound. This two-step process provides a pathway from a renewable feedstock to the target compound. Research has shown that the direct hydrobromination of lactones can be a highly selective method with high yields, minimizing the formation of byproducts. google.com
Optimization of Synthetic Pathways for Research Applications
For research purposes, the optimization of synthetic pathways for this compound focuses on maximizing yield, ensuring high purity, and simplifying the experimental procedure. Key parameters that are often adjusted include reaction temperature, time, and the specific choice and concentration of reagents and catalysts.
Purification is a critical step in obtaining the compound for research applications. Common methods include fractional distillation under reduced pressure or column chromatography on silica gel. The choice of purification method depends on the scale of the reaction and the nature of any impurities.
In the context of direct esterification, flow chemistry using solid-supported catalysts is an emerging optimization strategy. oup.com This approach allows for precise control over reaction conditions like temperature and residence time, can lead to higher yields, and simplifies product work-up, as the catalyst is easily separated from the reaction mixture. oup.com For syntheses involving bromination, controlling the reaction conditions is crucial to prevent side reactions such as over-bromination or elimination reactions.
Below is a table summarizing various synthetic approaches and key optimization parameters.
| Synthetic Route | Precursor(s) | Key Reagents | Typical Conditions | Optimization Focus | Reference(s) |
| Direct Esterification | 4-Bromopentanoic Acid, Methanol | H₂SO₄ (catalyst) | Reflux | Excess methanol, water removal | |
| Bromination of Unsaturated Ester | Methyl pent-4-enoate | HBr | Electrophilic addition | Control of regioselectivity | vulcanchem.comquora.com |
| Precursor Transformation | γ-Valerolactone | 1. HBr 2. Methanol, H₂SO₄ | 1. Ring-opening 2. Esterification | Reaction selectivity, yield | google.com |
Yield Enhancement Strategies and Reaction Condition Optimization
The synthesis of this compound, typically achieved through the esterification of 4-bromopentanoic acid with methanol or the bromination of methyl pentenoate precursors, is highly dependent on carefully controlled reaction conditions to maximize yield and purity. Key factors that influence the outcome of the synthesis include temperature, solvent choice, reagent stoichiometry, and the use of catalysts.
Optimization strategies often focus on managing the equilibrium of the esterification reaction and preventing side reactions. For instance, in the acid-catalyzed esterification of 4-bromopentanoic acid, using dehydrating agents or techniques to remove water as it forms can shift the equilibrium toward the product, thereby enhancing the yield. Similarly, when preparing the compound via bromination, maintaining anhydrous conditions is critical to prevent the hydrolysis of the ester group.
The choice of solvent plays a pivotal role; polar aprotic solvents like N,N-dimethylformamide (DMF) can enhance the rate of nucleophilic substitution reactions involving the bromine atom but may also increase the risk of ester hydrolysis. In contrast, less polar solvents such as dichloromethane (B109758) or tetrahydrofuran (B95107) (THF) are also utilized, with the optimal choice depending on the specific reaction pathway. For nucleophilic substitution reactions on the this compound backbone, phase-transfer catalysts like tetrabutylammonium (B224687) bromide can be employed to improve reaction rates, particularly in biphasic systems. Monitoring the reaction's progress using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) allows for the precise determination of reaction completion, preventing the formation of byproducts from excessive reaction times.
Detailed research findings highlight the impact of various parameters on the synthesis of related bromo-esters. In one synthetic approach to a related compound, methyl 5-bromopentanoate, the reaction was performed by heating methyl 5-bromopentanoate with 2,4-dihydroxybenzaldehyde (B120756) and potassium fluoride (B91410) in acetonitrile (B52724) under reflux, followed by purification. acs.org Another study involving ethyl 5-bromopentanoate used anhydrous potassium carbonate as a base in DMF at room temperature for 24 hours. tandfonline.com These examples underscore the importance of tailoring the base, solvent, and temperature to the specific substrates.
The following table summarizes key parameters and their effects on the synthesis and subsequent reactions of this compound.
| Parameter | Optimization Strategy | Expected Outcome/Rationale |
| Temperature | Controlled heating (e.g., 60°C for esterification or nucleophilic substitution). | Balances reaction rate against thermal decomposition or side reactions. |
| Solvent | Use of polar aprotic solvents (e.g., DMF, DMSO) for substitutions; less polar (e.g., DCM, THF) for synthesis. | Enhances nucleophilicity for substitutions; solvent choice affects yield and purity in synthesis. |
| Catalyst | Acid catalysis (e.g., H₂SO₄) for esterification; phase-transfer catalysts for substitutions. acs.org | Accelerates the rate-limiting step to improve reaction efficiency. |
| Reagents | Use of dehydrating agents or anhydrous conditions. | Shifts equilibrium in esterification; prevents hydrolysis during bromination. |
| Base | Addition of a non-nucleophilic base (e.g., K₂CO₃) in substitution reactions. tandfonline.com | Neutralizes acidic byproducts like hydrobromic acid (HBr). |
| Monitoring | Real-time tracking via TLC or GC-MS. | Allows for determination of optimal reaction time, maximizing product yield while minimizing byproduct formation. |
Stereochemical Control and Chiral Resolution in Analogs (e.g., methyl (3S)-5-bromo-3-methylpentanoate)
Achieving stereochemical control is a critical challenge in the synthesis of chiral analogs of this compound, such as methyl (3S)-5-bromo-3-methylpentanoate. The bromine at the C5 position and the methyl group at the C3 position with a specific (S)-configuration make this compound a valuable chiral intermediate in pharmaceutical research. The synthesis of such enantiomerically pure compounds typically relies on two main strategies: asymmetric synthesis from a chiral precursor or resolution of a racemic mixture.
One direct method involves the esterification of an already resolved chiral acid, (3S)-5-bromo-3-methylpentanoic acid, with methanol using acid catalysis. The primary challenge in this approach is the synthesis of the enantiopure acid itself. Alternatively, stereospecific conversions can be employed. For example, a general method for producing enantiomerically pure (S)-bromoalkyl aryl esters involves a Baeyer-Villiger reaction on a corresponding ketone, followed by hydrolysis and subsequent esterification with diazomethane, which proceeds with minimal racemization. shu.ac.uk
When a racemic mixture of a bromo-ester analog is produced, chiral resolution techniques are necessary to isolate the desired enantiomer. These methods include:
Enzymatic Kinetic Resolution: This technique uses enzymes, such as lipases, that selectively catalyze a reaction on one enantiomer, leaving the other unreacted. For instance, Candida antarctica Lipase B (CALB) can be used to selectively hydrolyze the (S)-ester from a racemic mixture of ethyl 2-bromo-4-methylpentanoate, allowing for the separation of the unreacted (R)-enantiomer. This method is noted for its high stereoselectivity.
Diastereomeric Salt Formation: This classical resolution method involves reacting a racemic acid with a chiral amine to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by crystallization. For example, racemic 2-bromo-4-methylpentanoic acid can be resolved using (1R,2S)-ephedrine in ethanol. The diastereomeric salt is crystallized, and the desired (R)-acid is then isolated by acid-base extraction.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can be used to separate enantiomers directly. This method is often used for analytical-scale separation and for verifying the enantiomeric purity of a sample.
The following table outlines common methods for achieving stereochemical control in the synthesis of chiral bromo-ester analogs.
| Method | Description | Example Application |
| Enzymatic Kinetic Resolution | An enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for separation. | Candida antarctica Lipase B (CALB) selectively hydrolyzes an (S)-ester, leaving the (R)-enantiomer intact. |
| Diastereomeric Salt Formation | A racemic acid is reacted with a chiral resolving agent (e.g., a chiral amine) to form separable diastereomeric salts. | Resolution of racemic 2-bromo-4-methylpentanoic acid using (1R,2S)-ephedrine. |
| Chiral Stationary Phase HPLC | Chromatographic separation of enantiomers based on their differential interactions with a chiral stationary phase. | Used for purification and to determine the stereochemical purity of methyl (3S)-5-bromo-3-methylpentanoate. |
| Asymmetric Synthesis | Synthesis starting from a known chiral precursor to directly form the desired enantiomer. | Esterification of (3S)-5-bromo-3-methylpentanoic acid with methanol. |
Reactivity Profiles and Mechanistic Investigations of Methyl 4 Bromopentanoate
Nucleophilic Substitution Reactions at the Bromine Center
The presence of a bromine atom on the fourth carbon of the pentanoate chain makes methyl 4-bromopentanoate susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, making it a valuable building block in the synthesis of more complex molecules.
Alkylation Reactions in Organic Synthesis
This compound can act as an alkylating agent, introducing the 4-pentanoate methyl ester moiety onto various nucleophilic substrates. These reactions typically proceed via an Sₙ2 mechanism, where a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.
In one example, methyl 5-bromopentanoate was used to alkylate 2,4-dihydroxybenzaldehyde (B120756), demonstrating the utility of bromoesters in modifying phenolic compounds. acs.org Similarly, the alkylation of an ozonide phenol (B47542) with methyl 5-bromopentanoate has been reported. The success of these alkylation reactions often depends on the reaction conditions, including the choice of base and solvent. For instance, in the alkylation of 6-methyl-2-methylthiopyrimidin-4(3H)-one with methyl 5-bromopentanoate, the use of potassium carbonate as a base in dimethylformamide led to a mixture of O- and N(3)-isomers. lmaleidykla.lt
A study on the rhodium-catalyzed direct alkylation of benzylic amines with alkyl bromides demonstrated that ethyl 4-bromobutanoate and ethyl 5-bromopentanoate could be used as alkylating agents, yielding the respective products. nih.gov This highlights the potential for transition metal catalysis to facilitate alkylation reactions involving bromoesters.
The following table summarizes representative alkylation reactions involving bromoesters as alkylating agents:
| Nucleophile | Bromoester | Product | Catalyst/Base | Reference |
| 2,4-Dihydroxybenzaldehyde | Methyl 5-bromopentanoate | Methyl 5-(4-formyl-3-hydroxyphenoxy)pentanoate | Potassium fluoride (B91410) | acs.org |
| 6-Methyl-2-methylthiopyrimidin-4(3H)-one | Methyl 5-bromopentanoate | Mixture of O- and N(3)-alkylated products | Potassium carbonate | lmaleidykla.lt |
| Benzylic amine | Ethyl 5-bromopentanoate | N-alkylated benzylic amine | [RhCl(cod)]₂ | nih.gov |
Coupling with Heteroatom Nucleophiles
This compound readily reacts with various heteroatom nucleophiles, such as amines and thiols, to form new carbon-heteroatom bonds. uomustansiriyah.edu.iqnih.gov These reactions are fundamental in the synthesis of a diverse array of functionalized molecules.
The reaction with amines, for instance, leads to the formation of amino esters. Low-molecular-weight amines are known to be good nucleophiles due to the lone pair of electrons on the nitrogen atom. uomustansiriyah.edu.iq The basicity of the amine plays a crucial role in these substitution reactions. uomustansiriyah.edu.iq
Similarly, thiols can displace the bromide to form thioethers. The alkylation of the sulfur atom in thiosemicarbazide (B42300) derivatives with bromoesters is a key step in the synthesis of 4-thiazolidinones. In a specific example, ethyl 4-bromopentanoate was reacted with 1-phenyl-1H-tetrazole-5-yl thiol in the presence of potassium carbonate to yield the corresponding thioether. wiley-vch.de
The table below provides examples of coupling reactions between bromoesters and heteroatom nucleophiles:
| Heteroatom Nucleophile | Bromoester | Product | Base | Reference |
| Ammonia (NH₃) | This compound | Methyl 4-aminopentanoate | - | |
| 1-Phenyl-1H-tetrazole-5-yl thiol | Ethyl 4-bromopentanoate | Ethyl 4-((1-phenyl-1H-tetrazol-5-yl)thio)pentanoate | K₂CO₃ | wiley-vch.de |
Carbon-Carbon Bond Forming Transformations
The bromine atom in this compound provides a handle for various carbon-carbon bond-forming reactions, which are crucial for building more complex molecular skeletons. These transformations often involve the initial conversion of the bromoester into an organometallic reagent.
Formation and Reactivity of Organometallic Reagents (e.g., Organocopper, Grignard reagents)
This compound can be converted into organometallic reagents, such as Grignard and organocopper reagents. mnstate.eduwikipedia.org These reagents effectively reverse the polarity of the carbon atom attached to the bromine, transforming it from an electrophilic center into a nucleophilic one. libretexts.org
Grignard reagents (RMgX) are typically formed by reacting an alkyl halide with magnesium metal in an ether solvent. libretexts.orgsigmaaldrich.com These reagents are strong nucleophiles and bases, reacting with a wide range of electrophiles. sigmaaldrich.commasterorganicchemistry.com For example, Grignard reagents add to ketones and aldehydes to form secondary and tertiary alcohols, respectively. masterorganicchemistry.com
Organocopper reagents, including Gilman reagents (dialkylcuprates), can be prepared by reacting an organolithium or Grignard reagent with a copper(I) salt. wikipedia.org A more direct method involves the reaction of an organic halide with a highly reactive form of copper. researchgate.net This method has been used to prepare methyl 5-cupriopentanoate from methyl 5-bromopentanoate. researchgate.net These functionalized organocopper reagents are stable and can participate in various coupling reactions. researchgate.net
The following table outlines the formation of organometallic reagents from bromoesters:
| Bromoester | Metal | Reagent Type | Solvent | Reference |
| This compound | Magnesium | Grignard Reagent | Diethyl ether | mnstate.edusigmaaldrich.com |
| Methyl 5-bromopentanoate | Copper | Organocopper Reagent | Not Specified | researchgate.net |
Cross-Coupling Reactions Utilizing Functionalized Organometallics
Functionalized organometallic reagents derived from this compound can undergo cross-coupling reactions to form new carbon-carbon bonds. researchgate.net These reactions, often catalyzed by transition metals like palladium, are powerful tools in organic synthesis. nih.gov
Organocopper reagents prepared from bromoesters have been shown to cross-couple with acid chlorides to produce keto esters and with alkyl halides to yield alkylated esters. researchgate.net For instance, methyl 5-cupriopentanoate, generated from methyl 5-bromopentanoate, can react with various electrophiles. researchgate.net
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a versatile method for creating carbon-carbon bonds. nih.gov While direct use of this compound as the halide partner is possible, it is more common to first convert it to an organometallic species. As a substrate, this compound can participate in Suzuki-Miyaura couplings to synthesize biaryl structures. vulcanchem.com
The table below presents examples of cross-coupling reactions involving organometallic derivatives of bromoesters:
| Organometallic Reagent | Electrophile | Product Type | Catalyst | Reference |
| Methyl 5-cupriopentanoate | Acid Chloride | Keto Ester | - | researchgate.net |
| Methyl 5-cupriopentanoate | Alkyl Halide | Alkylated Ester | - | researchgate.net |
| Organoboron derivative of this compound | Aryl Halide | Biaryl-substituted pentanoate | Pd(PPh₃)₄ | vulcanchem.com |
Intramolecular Cyclization Reactions
Derivatives of this compound can undergo intramolecular cyclization reactions to form cyclic compounds. researchgate.netthieme-connect.de These reactions are driven by the formation of a stable ring system.
Research has shown that methyl 5-cupriopentanoate has a tendency to undergo intramolecular cyclization, leading to the formation of cyclopentanone (B42830) after workup. researchgate.net Another study describes an intramolecular 1,4-addition process involving a derivative of this compound that leads to the formation of a tetrahydropyran (B127337) ring system. thieme-connect.de The presence of gem-dialkyl groups on the bridging alkyl chain can influence the rate of intramolecular Diels-Alder reactions, a phenomenon known as the Thorpe-Ingold effect. scispace.com
Transformations of the Ester Moiety and Other Functional Groups
The reactivity of this compound is characterized by the distinct chemical behavior of its two primary functional groups: the methyl ester and the secondary alkyl bromide. This allows for a range of selective transformations, enabling the targeted modification of one group while preserving the other.
Selective Reduction of the Ester to Alcohol
The conversion of the ester moiety in this compound to a primary alcohol, yielding 4-bromopentan-1-ol, requires careful selection of reducing agents to avoid undesired reactions at the carbon-bromine bond. While powerful hydride reagents can accomplish the ester reduction, their high reactivity can also lead to the cleavage of the C-Br bond.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing the ester but may also affect the bromine substituent. For a more selective transformation, milder or more sterically hindered hydride reagents are employed. Diisobutylaluminium hydride (DIBAL-H) is a key reagent for the selective reduction of esters. By carrying out the reaction at low temperatures, typically -78 °C in a solvent like toluene (B28343) or dichloromethane (B109758), the ester can be converted to the corresponding alcohol, 4-bromopentan-1-ol, while leaving the bromo group intact. Maintaining these low temperatures is critical to prevent over-reduction.
Table 1: Reagents for the Reduction of this compound| Reducing Agent | Product | Typical Conditions | Selectivity Notes |
|---|---|---|---|
| Lithium aluminum hydride (LiAlH₄) | 4-bromopentan-1-ol | Anhydrous ether, 0–25°C | Highly reactive; may cause some reduction of the C-Br bond. |
| Diisobutylaluminium hydride (DIBAL-H) | 4-bromopentan-1-ol | Toluene or CH₂Cl₂, -78°C | High selectivity for the ester group, preserving the C-Br bond. |
Hydrolysis of the Ester to Carboxylic Acid
The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromopentanoic acid, under either acidic or basic conditions. This reaction is a classic example of nucleophilic acyl substitution. scribd.com
Acid-catalyzed hydrolysis involves heating the ester with a dilute aqueous acid, such as hydrochloric acid (HCl). In this equilibrium process, water acts as the nucleophile, and the reaction yields 4-bromopentanoic acid and methanol (B129727). scribd.com
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that is typically faster than acid-catalyzed hydrolysis. The reaction is carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of a carboxylate salt (sodium 4-bromopentanoate) and methanol. scribd.com Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the neutral 4-bromopentanoic acid.
Table 2: Conditions for the Hydrolysis of this compound| Condition Type | Reagents | Primary Products | Reaction Characteristics |
|---|---|---|---|
| Acidic | Aqueous HCl | 4-bromopentanoic acid + methanol | Reversible equilibrium process. scribd.com |
| Basic (Saponification) | Aqueous NaOH | Sodium 4-bromopentanoate + methanol | Irreversible; generally faster than acidic hydrolysis. scribd.com |
Applications of Methyl 4 Bromopentanoate As a Key Intermediate in Advanced Synthesis
Role in the Construction of Complex Organic Molecules
The utility of methyl 4-bromopentanoate in constructing complex molecular architectures stems from its defined reactivity. The primary reaction pathway involves the nucleophilic substitution of the bromine atom, which is a good leaving group. This allows for the facile introduction of various functionalities, including amines, azides, thiols, and carbanions, thereby enabling the extension of the carbon chain and the formation of more intricate structures. chemrxiv.org
The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. acs.orggoogle.com Alternatively, the ester can be reduced or reacted with organometallic reagents. The four rotatable bonds within its structure grant it conformational flexibility, which can influence its reactivity in substitution reactions. This dual reactivity makes it a strategic linker or spacer molecule in the assembly of multifunctional compounds. nih.gov
Pharmaceutical and Agrochemical Intermediate Synthesis Research
In the fields of medicinal and agrochemical chemistry, this compound and its close analogs serve as key precursors for creating bioactive molecules. cymitquimica.com Its structure is incorporated into larger scaffolds to modulate properties such as lipophilicity, cell permeability, and target engagement.
The value of bromoalkanoate esters like this compound is particularly evident in the development of targeted therapeutics.
PROTAC Linkers: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the protein's degradation. nih.govmedchemexpress.com The linker component is critical for the PROTAC's efficacy. nih.gov Alkyl chains derived from bromoalkanoate esters are frequently used to connect the protein-binding ligand and the E3 ligase binder. medchemexpress.comchemicalbook.com For example, methyl 4-bromobutyrate, a close analog of this compound, has been used as an alkyl-based linker in the synthesis of PROTACs designed to degrade the PD-1/PD-L1 complex. chemicalbook.com Research indicates that the length and composition of these linkers are crucial factors in achieving potent and selective protein degradation. sci-hub.se
HDAC/Tubulin Inhibitors: Histone deacetylase (HDAC) and tubulin are important targets in cancer therapy. tandfonline.comgoogle.com Dual inhibitors that target both have been developed to achieve synergistic anticancer effects. tandfonline.com In the design of these dual-action agents, flexible aliphatic linkers are often used to connect the two pharmacophores. chemrxiv.orgtandfonline.com Research has shown the use of related brominated esters, such as ethyl 5-bromopentanoate and 5-bromopentanoic acid, to synthesize these complex inhibitors. tandfonline.comacs.org These linkers bridge the gap between a tubulin-binding agent and a zinc-binding group (ZBG) that inhibits the HDAC active site. tandfonline.comgoogle.com
| Target Class | Intermediate Used | Resulting Molecule/Application | Reference |
|---|---|---|---|
| PROTACs (PD-1/PD-L1) | Methyl 4-bromobutyrate | Alkyl/ether-based PROTAC linker | chemicalbook.com |
| HDAC/Tubulin Inhibitors | Ethyl 5-bromopentanoate | Aliphatic linker for dual targeting hybrids | tandfonline.com |
| Sirt2/HDAC6 Inhibitors | 5-Bromopentanoic acid | Amide-linked building block for dual inhibitors | acs.org |
The 4-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of many antibacterial agents and other therapeutic compounds. nih.gov The synthesis of 1-methyl-2-alkenyl-4(1H)-quinolones, a class of alkaloids with antimycobacterial activity, often requires the construction of a specific alkenyl side chain at the C2 position. nih.govresearchgate.net
This compound is a suitable starting material for constructing such side chains. A potential synthetic route involves a Wittig-type reaction to form an unsaturated ester, followed by further chemical modifications. The resulting fragment can then be coupled to an appropriate N-methylaniline derivative and cyclized to form the final quinolone ring system. For instance, the synthesis of these alkaloids often proceeds through unsaturated methyl ketone intermediates, which can be accessed from precursors like this compound. nih.gov
Development of Research Probes and Biomolecular Conjugates
Beyond therapeutic applications, this compound is instrumental in creating chemical tools for biological research, such as probes for immunoassays and functionalized bioconjugates.
Haptens are small molecules that, when conjugated to a larger carrier protein, can elicit a specific immune response to generate antibodies. unito.it These antibodies are the basis of highly sensitive and specific immunoassays for detecting small molecules like pesticides or environmental contaminants. rsc.org
The synthesis of haptens often involves introducing a linker arm with a terminal functional group (like a carboxylic acid) onto the target analyte's structure. csic.es Bromoalkanoate esters are ideal for this purpose. For example, tert-butyl 5-bromopentanoate, a closely related analog, has been used to synthesize haptens for the fungicides boscalid (B143098) and trifloxystrobin. rsc.orgsci-hub.se In these syntheses, the bromo-ester is used to alkylate a nucleophilic site on a precursor molecule. rsc.org The ester group is then hydrolyzed to a carboxylic acid, which is activated for conjugation to a carrier protein like bovine serum albumin (BSA) or ovalbumin (OVA). rsc.orgcsic.es
| Target Analyte | Hapten Intermediate | Application | Reference |
|---|---|---|---|
| Boscalid (Fungicide) | tert-Butyl 5-bromopentanoate | Development of competitive ELISA | rsc.org |
| Trifloxystrobin (Fungicide) | tert-Butyl 5-bromopentanoate | Production of monoclonal antibodies | sci-hub.se |
The ability of this compound to act as a covalent linker has been exploited in the functionalization of complex biomolecules and synthetic macrocycles.
In the field of metalloporphyrin chemistry, researchers have developed porphyrin-based DNA cleaving agents and photosensitizers for photodynamic therapy. acs.orggoogle.com To enhance their targeting ability or solubility, porphyrin rings are often functionalized with side chains. acs.org In one reported synthesis, meso-tetrapyridylporphyrin was reacted with ethyl bromopentanoate to attach a single ester-terminated linker to one of the pyridyl nitrogens. acs.orgresearchgate.net In another example, methyl 5-bromopentanoate was used to alkylate a pyridyl porphyrin. google.com The resulting ester was then hydrolyzed to the carboxylic acid and subsequently coupled to the chemotherapy drug doxorubicin (B1662922) via a peptide coupling reagent, creating a complex porphyrin-drug conjugate. google.com
Advanced Analytical and Characterization Methodologies in Research on Methyl 4 Bromopentanoate
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of methyl 4-bromopentanoate. These techniques probe the molecular structure at the atomic and bond levels, providing a detailed fingerprint of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationbenchchem.comwiley-vch.desigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unequivocally determining the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are routinely used to confirm its structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons in the molecule. The methyl ester protons (-OCH₃) typically appear as a singlet around δ 3.7 ppm. The proton on the carbon bearing the bromine atom (C4) is observed as a multiplet in the region of δ 4.1–4.3 ppm due to spin-spin coupling with the adjacent methylene (B1212753) protons. libretexts.org The methylene protons along the carbon chain (C2 and C3) produce complex multiplets between δ 1.6–2.4 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the different carbon environments within the molecule. The carbonyl carbon of the ester group (C=O) resonates significantly downfield, typically in the range of δ 170–175 ppm. bhu.ac.in The carbon atom bonded to the electronegative bromine atom (C-Br) appears at a chemical shift of approximately δ 35–40 ppm. The remaining methylene carbons in the chain (C2 and C3) and the methyl carbon of the ester group are found at distinct positions in the upfield region of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| ¹H | -OCH₃ | ~3.7 | Singlet |
| ¹H | -CH(Br)- | ~4.1-4.3 | Multiplet |
| ¹H | -CH₂-CH(Br)- | ~1.6-2.4 | Multiplet |
| ¹H | -CH₂-COOCH₃ | ~1.6-2.4 | Multiplet |
| ¹³C | C=O | ~170-175 | - |
| ¹³C | -OCH₃ | ~53 | - |
| ¹³C | -CH(Br)- | ~35-40 | - |
| ¹³C | -CH₂-CH(Br)- | ~35 | - |
| ¹³C | -CH₂-COOCH₃ | ~25-30 | - |
| ¹³C | -CH₃ (from pentanoate chain) | ~20 | - |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight and Fragmentation Analysisbenchchem.comsigmaaldrich.comhmdb.ca
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound.
Standard Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) is observed at m/z values of 194 and 196, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) which have nearly equal natural abundance. This characteristic isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule. Common fragmentation patterns observed include the loss of the methoxy (B1213986) group (-OCH₃), resulting in a fragment ion at m/z 137, and the cleavage of the carbon-bromine bond.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₆H₁₁BrO₂), the theoretical monoisotopic mass is 193.99424 Da. nih.gov An experimentally determined mass that closely matches this theoretical value confirms the elemental composition of the compound.
Elemental Analysis for Empirical Formula Determinationwiley-vch.decaltech.edu
Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, and oxygen) in this compound. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula (C₆H₁₁BrO₂) to confirm the empirical formula and assess the purity of the sample.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 6 | 72.066 | 36.97% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 5.69% |
| Bromine | Br | 79.904 | 1 | 79.904 | 40.96% |
| Oxygen | O | 15.999 | 2 | 31.998 | 16.40% |
| Total | 195.056 | 100.00% |
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are essential for the purification of this compound and for the assessment of its purity, including the separation of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Chiral Separationsigmaaldrich.comhmdb.carsc.org
High-Performance Liquid Chromatography (HPLC) is a versatile technique used to determine the purity of this compound. Since the bromine atom at the fourth carbon position creates a chiral center, the molecule exists as a pair of enantiomers. Chiral HPLC methods are specifically developed to separate these enantiomers.
This separation is typically achieved using a chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed. ymc.co.jp The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times. The mobile phase, often a mixture of a nonpolar solvent like n-hexane and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best separation. ymc.co.jp
Column Chromatography for Purification Strategieshmdb.ca
Column chromatography is a fundamental purification technique used in the synthesis of this compound. wiley-vch.dersc.orglmaleidykla.lt This method is employed to remove impurities such as starting materials, by-products, and decomposition products.
In a typical column chromatography setup for the purification of this compound, silica (B1680970) gel is used as the stationary phase. rsc.org A solvent system of appropriate polarity is chosen as the mobile phase to effectively separate the desired compound from impurities. The selection of the eluent, often a mixture of non-polar and moderately polar solvents like petroleum ether and ethyl acetate, is critical for achieving good separation. rsc.org The progress of the separation is often monitored by Thin-Layer Chromatography (TLC).
Computational Chemistry and Theoretical Studies
Computational chemistry and theoretical studies serve as powerful tools in the investigation of this compound, providing insights into its reactivity and molecular properties that are often challenging to probe through experimental methods alone. These computational approaches allow for the detailed examination of reaction mechanisms and the prediction of stable molecular structures, contributing significantly to a deeper understanding of the compound's chemical behavior.
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. For this compound, DFT calculations are particularly valuable for mapping the potential energy surface (PES) of its reactions, most notably nucleophilic substitution (SN2) reactions at the carbon atom bonded to the bromine.
The reactivity of this compound is largely influenced by the presence of the bromine atom, which makes the C4 carbon electrophilic and susceptible to attack by nucleophiles. DFT studies on similar haloalkanoates have shown that the reaction pathway can be meticulously modeled to identify key stationary points: the reactants, a pre-reaction complex (an ion-dipole complex), the transition state (TS), a post-reaction complex, and the final products.
The transition state is the highest point on the minimum energy path between reactants and products and represents the energetic barrier that must be overcome for the reaction to occur. By optimizing the geometry of this transition state using DFT, researchers can gain insights into the nature of the bond-breaking (C-Br) and bond-forming (C-Nu) processes. For a typical SN2 reaction involving this compound, the transition state would feature a pentacoordinate carbon atom where the nucleophile and the leaving group (bromide ion) are partially bonded.
A hypothetical reaction coordinate for the SN2 reaction of this compound with a nucleophile (e.g., OH⁻) is depicted below, with illustrative energy values based on studies of similar reactions.
Table 1: Illustrative Energetic Profile for the SN2 Reaction of this compound with Hydroxide (B78521)
| Species | Description | Relative Energy (kcal/mol) (Illustrative) |
| Reactants (CH₃CH(Br)CH₂CH₂COOCH₃ + OH⁻) | Separated reactants | 0 |
| Pre-reaction Complex | Ion-dipole complex | -12 |
| Transition State | Pentacoordinate carbon | +15 |
| Post-reaction Complex | Product-leaving group complex | -25 |
| Products (CH₃CH(OH)CH₂CH₂COOCH₃ + Br⁻) | Separated products | -20 |
This table is interactive and provides an illustrative example of the data that would be generated from a DFT study. The energy values are hypothetical and based on typical values for SN2 reactions of bromoalkanes.
Furthermore, DFT calculations can be used to study the influence of the solvent on the reaction mechanism. By employing continuum solvation models (like the Polarizable Continuum Model, PCM), the effect of the solvent polarity on the stability of the reactants, transition state, and products can be assessed, providing a more realistic model of the reaction in solution. acs.org
Conformational Analysis and Molecular Structure Predictions
The flexible alkyl chain of this compound allows it to adopt various spatial arrangements or conformations. Conformational analysis is crucial as the relative stability of these conformers can influence the compound's physical properties and its reactivity. Computational methods, particularly DFT, are well-suited for predicting the stable conformations and determining their relative energies.
The process of conformational analysis for this compound would involve a systematic search of the potential energy surface by rotating the single bonds within the molecule, particularly the C-C bonds of the pentanoate backbone. For each generated conformer, the geometry is optimized to find the local energy minimum. The relative energies of these optimized conformers are then compared to identify the most stable structures.
The presence of the bromine atom and the methyl ester group introduces steric and electronic effects that dictate the preferred conformations. For example, gauche and anti conformations around the C2-C3 and C3-C4 bonds will have different energies. The most stable conformers are those that minimize steric hindrance and optimize electronic interactions, such as dipole-dipole interactions.
While specific published conformational analyses for this compound are scarce, studies on similar molecules, such as other substituted pentanoates, provide a framework for what to expect. The results of such an analysis would typically be presented in a table listing the key dihedral angles and the relative energies of the stable conformers.
Table 2: Predicted Stable Conformers of this compound and Their Relative Energies (Illustrative)
| Conformer | Dihedral Angle (C2-C3-C4-Br) (degrees) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| I (anti) | ~180 | 0.00 | 65 |
| II (gauche) | ~60 | 0.85 | 20 |
| III (gauche) | ~-60 | 1.10 | 15 |
This interactive table presents a hypothetical outcome of a conformational analysis study on this compound. The values are illustrative and based on general principles of conformational analysis for substituted alkanes.
The most stable conformer would likely have the bulky bromine atom and the rest of the carbon chain in an anti-periplanar arrangement to minimize steric strain. The relative populations of the conformers at a given temperature can be calculated from their relative energies using the Boltzmann distribution. This information is valuable for understanding which structures are most likely to be present and participate in chemical reactions.
Future Research Directions and Emerging Trends
Development of Novel and Sustainable Synthetic Routes
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which prioritize the reduction of waste, elimination of hazardous reagents, and improvement of energy efficiency. nih.govresearchgate.net Research into the synthesis of methyl 4-bromopentanoate is shifting from traditional methods towards more sustainable and efficient alternatives, such as microwave-assisted synthesis and biocatalysis.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating. nih.govnih.gov By directly coupling with polar molecules in the reaction mixture, microwave heating leads to rapid and uniform temperature increases, dramatically reducing reaction times from hours to minutes and often improving product yields. anton-paar.comorganic-chemistry.org This technique is particularly applicable to the esterification and bromination steps involved in producing this compound, minimizing the energy consumption and potential for side-product formation associated with prolonged heating. nih.gov The development of dedicated microwave reactors allows for precise control over temperature and pressure, making the process safer and more reproducible. anton-paar.com
Biocatalytic and Enzymatic Routes: A frontier in sustainable synthesis is the use of enzymes as catalysts. Biocatalysis offers unparalleled selectivity under mild, aqueous conditions, eliminating the need for harsh reagents and organic solvents. nih.gov Research into the enzymatic synthesis of related compounds suggests a promising future for this compound. For instance, lipases are highly effective in catalyzing esterification and transesterification reactions, and could be employed for the synthesis of the ester moiety. mdpi.com Furthermore, the potential for enzymatic halogenation using haloperoxidases presents an intriguing, albeit challenging, avenue for the direct and regioselective bromination of a precursor molecule, completely avoiding traditional toxic brominating agents. nih.gov While direct enzymatic synthesis of this compound is still an emerging area, the principles have been successfully applied to other complex molecules, indicating a viable research direction. nih.govuw.edu.pl
The greenness of these different synthetic pathways can be quantitatively compared using established green chemistry metrics, such as Reaction Mass Efficiency (RME) and Process Mass Intensity (PMI), which evaluate the amount of waste generated relative to the desired product. nih.govmdpi.comwhiterose.ac.uk
| Synthetic Route | Key Features | Primary Sustainability Advantage(s) | Research Focus |
|---|---|---|---|
| Traditional Synthesis (e.g., HBr addition to methyl pent-4-enoate) | Uses strong acids, organic solvents, conventional heating. | Established and well-understood methodology. | Improving yields and reducing byproducts. |
| Microwave-Assisted Synthesis | Rapid heating, sealed-vessel conditions. anton-paar.com | Drastic reduction in reaction time and energy consumption. nih.gov | Optimization of reaction parameters and scalability. |
| Biocatalytic/Enzymatic Route | Uses enzymes (e.g., lipases, haloperoxidases) in mild, often aqueous, conditions. mdpi.comnih.gov | Elimination of toxic reagents, high selectivity, biodegradability of catalysts. | Enzyme discovery and engineering for substrate specificity and stability. |
Expansion of Applications in Catalysis and Materials Science Research
The unique bifunctional nature of this compound—possessing both an electrophilic carbon-bromine bond and an ester group—makes it a valuable building block for creating complex molecules and advanced materials.
Functional Polymers and Materials Science: In materials science, a significant trend is the use of specialized initiators in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). wikipedia.org The alkyl bromide functionality in this compound makes it an ideal candidate to act as an ATRP initiator. This allows for the precise synthesis of polymers with controlled molecular weights, low polydispersity, and complex architectures such as block copolymers. wikipedia.orgcmu.edu Future research will likely explore the use of this compound to initiate the polymerization of various functional monomers, creating novel materials for applications in drug delivery, sensors, and coatings. nih.gov
Furthermore, incorporating this compound as a comonomer or additive can impart specific properties to materials. For example, the presence of the bromine atom can enhance the flame retardancy of polymers like polyurethanes, a critical feature for materials used in electronics and construction.
| Application Area | Role of this compound | Resulting Property/Material | Emerging Trend |
|---|---|---|---|
| Controlled Polymerization | Initiator in Atom Transfer Radical Polymerization (ATRP). wikipedia.org | Well-defined polymers, block copolymers, star polymers. cmu.edu | Synthesis of smart polymers and biocompatible materials. |
| Polymer Modification | Flame retardant additive/comonomer. | Polymers (e.g., polyurethanes) with reduced flammability. | Development of halogenated, yet environmentally safer, flame retardants. |
| Specialty Chemicals | Precursor for creating more complex side chains. | Functionalized polymers with tailored chemical handles for further modification. | Creation of materials for affinity chromatography or solid-phase synthesis. |
Catalysis: In the field of catalysis, research is moving beyond using simple alkyl halides as substrates towards incorporating them into more complex catalytic systems. nih.gov this compound can serve as a precursor for the synthesis of specialized ligands for transition metal catalysts. By replacing the bromine atom with a coordinating group (such as a phosphine (B1218219) or a nitrogen-based heterocycle), novel ligands can be created. The ester functionality, meanwhile, can be used to tune the electronic properties or solubility of the final catalyst complex, or to anchor it to a solid support for easier recovery and reuse.
Integration into Flow Chemistry and Automated Synthesis Platforms
The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow and automated systems, which offer enhanced safety, consistency, and scalability. mpg.denih.gov this compound and its derivatives are well-suited for this technological evolution.
Continuous Flow Synthesis: Flow chemistry involves pumping reagents through a network of tubes and reactors, where mixing and reaction occur continuously. mdpi.com This methodology is ideal for reactions that are highly exothermic or involve hazardous intermediates, as the small reactor volumes and superior heat exchange improve safety and control. nih.gov The synthesis of this compound, for example, could be performed in a flow reactor by continuously mixing a stream of methyl pent-4-enoate (B1234886) with hydrogen bromide, allowing for precise temperature control and residence time to maximize yield and minimize byproducts. Subsequent reactions, such as the nucleophilic substitution of the bromide, can also be "telescoped" in a continuous sequence without isolating intermediates. acs.org
Automated Synthesis Platforms: The structural motifs of this compound make it a valuable building block for automated synthesis platforms designed for rapid library generation. wikipedia.orgsigmaaldrich.com These robotic systems can perform multi-step syntheses by iteratively coupling different building blocks. mpg.de A strategy could involve anchoring the ester end of this compound to a solid support or a soluble tag, followed by automated, parallel reactions at the carbon-bromine center with a diverse set of nucleophiles. This approach would enable the rapid creation of hundreds of distinct pentanoate derivatives for screening in drug discovery or materials science, accelerating the pace of research and development. sigmaaldrich.com The future will likely see the development of pre-packaged cartridges containing reagents like this compound for use in such "plug-and-play" synthesis modules. sigmaaldrich.com
Q & A
Q. What are the standard synthetic routes for methyl 4-bromopentanoate, and what factors influence reaction efficiency?
this compound is typically synthesized via bromination of methyl pentanoate derivatives. A common method involves direct bromination using bromine (Br₂) in acetic acid under controlled temperature (0–25°C) to minimize side reactions like over-bromination . Key variables affecting yield include solvent polarity, reaction time, and stoichiometric ratios. Post-synthesis purification often employs fractional distillation or column chromatography to isolate the product from unreacted precursors.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Characterization relies on spectroscopic methods:
- NMR : H NMR should show resonances for the methyl ester (~δ 3.7 ppm), the brominated β-carbon (δ 3.3–3.5 ppm), and the pentanoate backbone (δ 1.2–2.1 ppm).
- IR : Peaks at ~1740 cm⁻¹ (ester C=O) and 600–700 cm⁻¹ (C-Br stretch) confirm functional groups .
- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 195 (C₆H₁₁BrO₂) validates the molecular formula.
Q. What safety protocols are critical when handling this compound?
- PPE : Use nitrile gloves, goggles, and a lab coat to avoid skin/eye contact.
- Ventilation : Work in a fume hood due to volatility and potential respiratory irritation.
- Spill Management : Neutralize with sodium bicarbonate and adsorb using inert materials like vermiculite .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitution reactions involving this compound?
The bromine atom in this compound is susceptible to substitution with nucleophiles (e.g., amines, thiols). To optimize:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Catalysis : Add KI to facilitate bromide displacement via an SN2 mechanism.
- Temperature : Moderate heating (40–60°C) accelerates kinetics without promoting decomposition .
Q. How should researchers address discrepancies in reported yields for cross-coupling reactions using this compound?
Contradictions in yields may arise from trace moisture (hydrolysis), competing elimination pathways, or catalyst poisoning. Mitigation strategies:
Q. What computational tools are effective in predicting this compound’s reactivity in novel reactions?
Databases like Reaxys and PubChem provide reaction precedents. Density Functional Theory (DFT) calculations can model transition states for substitution or elimination pathways. Software like Gaussian or ORCA helps predict regioselectivity in complex systems .
Q. What factors influence the compound’s stability during long-term storage?
- Light Sensitivity : Store in amber vials to prevent photolytic C-Br bond cleavage.
- Temperature : Keep at –20°C under inert gas (N₂/Ar) to avoid ester hydrolysis.
- Moisture Control : Use desiccants like silica gel in storage containers .
Application-Oriented Questions
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
It serves as a precursor for:
- Anticancer Agents : Alkylation of heterocyclic amines to form prodrugs.
- Antibiotics : Functionalization via Mitsunobu reactions to introduce chiral centers .
Q. What analytical challenges arise when quantifying trace impurities in this compound batches?
Impurities like residual bromine or ester hydrolysis products require:
- HPLC-MS : Reverse-phase C18 columns with ESI ionization for low-concentration detection.
- GC-FID : To quantify volatile byproducts (e.g., methyl pentanoate) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
